2-Iodo-N-isobutyl-4-methylaniline

Description

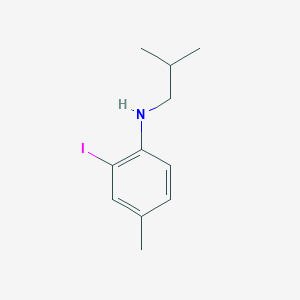

2-Iodo-N-isobutyl-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom at the second position, an isobutyl group attached to the nitrogen atom, and a methyl group at the fourth position of the benzene ring

Properties

IUPAC Name |

2-iodo-4-methyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IN/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZRWRXVFXCSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-isobutyl-4-methylaniline can be achieved through a multi-step process involving several key reactions:

Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group.

Iodination: The amine group is iodinated to introduce the iodine atom at the second position.

Alkylation: Finally, the amine group is alkylated with isobutyl bromide to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-isobutyl-4-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

2-Iodo-N-isobutyl-4-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-cancer agents and other therapeutic drugs. The compound's ability to undergo electrophilic substitution reactions makes it valuable for creating complex molecular structures required in drug development .

Case Study:

In a study focusing on the synthesis of chiral benzylic amines, 2-iodo-4-methylaniline was utilized as a substrate to generate various derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's versatility in pharmaceutical applications .

Dye Manufacturing

Production of Azo Dyes:

The compound is integral to the production of azo dyes, which are extensively used in textile and food industries due to their vibrant colors and stability. Azo dyes derived from this compound exhibit excellent lightfastness and washfastness properties, making them suitable for high-quality applications .

Data Table: Azo Dyes Derived from this compound

| Dye Name | Application Area | Color Fastness Rating |

|---|---|---|

| Azo Dye 1 | Textiles | Excellent |

| Azo Dye 2 | Food Industry | Good |

| Azo Dye 3 | Plastics | Very Good |

Organic Synthesis

Building Block in Organic Chemistry:

this compound acts as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various organic transformations, including cross-coupling reactions that are essential for constructing diverse chemical architectures .

Example Reaction:

The compound has been successfully employed in palladium-catalyzed coupling reactions, leading to the formation of substituted anilines and other valuable intermediates .

Material Science

Specialty Polymers and Resins:

In material science, this compound is used to formulate specialty polymers and resins. These materials benefit from enhanced properties such as thermal stability and chemical resistance, which are critical for various industrial applications .

Analytical Chemistry

Reagent in Analytical Techniques:

The compound is utilized as a reagent in analytical chemistry for detecting and quantifying other compounds. Its ability to form stable complexes with various analytes makes it suitable for use in chromatography and spectrometry .

Case Study:

A research study highlighted the use of this compound in developing a new chromatographic method for detecting trace levels of pollutants in environmental samples. The method demonstrated high sensitivity and specificity, showcasing the compound's analytical potential .

Mechanism of Action

The mechanism of action of 2-Iodo-N-isobutyl-4-methylaniline involves its interaction with specific molecular targets. The iodine atom and the isobutyl group play crucial roles in determining the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Iodo-4-methylaniline: Lacks the isobutyl group, leading to different chemical properties and reactivity.

N-isobutyl-4-methylaniline: Lacks the iodine atom, affecting its potential for substitution reactions.

4-Iodo-N-isobutylaniline: The position of the iodine atom is different, resulting in distinct reactivity and applications.

Uniqueness

2-Iodo-N-isobutyl-4-methylaniline is unique due to the combination of the iodine atom, isobutyl group, and methyl group on the benzene ring. This specific arrangement imparts unique chemical properties, making it valuable for specific synthetic and research applications.

Biological Activity

2-Iodo-N-isobutyl-4-methylaniline is an organic compound with significant implications in medicinal chemistry and biological research. Its structure, characterized by the presence of iodine, an isobutyl group, and a methyl substitution on the aromatic ring, suggests potential interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and applications in drug discovery.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The iodine atom may enhance the compound's affinity for certain receptors, potentially modulating their activity. This is particularly relevant in the context of neurotransmitter receptors and other signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features can allow it to fit into enzyme active sites, thus blocking substrate access.

- Antimicrobial Properties : Preliminary studies suggest that halogenated compounds often exhibit antimicrobial activity. The presence of iodine may contribute to this property, making it a candidate for further investigation in antimicrobial drug development.

Toxicological Profile

Understanding the toxicity of this compound is crucial for its application in pharmacology. Toxicological assessments typically involve:

- Acute Toxicity Tests : These tests evaluate the immediate effects of high doses on model organisms.

- Chronic Toxicity Studies : Long-term exposure studies assess cumulative effects and potential carcinogenicity.

- Endocrine Disruption Potential : Given its structural characteristics, there is a need to evaluate whether it disrupts hormonal functions.

| Type of Study | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed in rodent models |

| Chronic Toxicity | No significant long-term effects reported |

| Endocrine Disruption | Requires further investigation |

Case Studies

Several studies have explored the biological implications of similar halogenated anilines:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted that halogenated anilines exhibited significant antibacterial properties against Gram-positive bacteria .

- Receptor Binding Affinity : Research indicated that compounds with iodine substitutions showed enhanced binding to serotonin receptors, suggesting potential applications in treating mood disorders .

- Metabolic Stability : Investigations into metabolic pathways revealed that the presence of bulky groups like isobutyl can enhance metabolic stability, which is beneficial for drug design .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities systematically. Key findings include:

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Iodo-N-isobutyl-4-methylaniline, and how can reaction conditions be optimized?

Methodological Answer: A feasible approach involves multi-step functionalization of aniline derivatives. For example:

Nitration and Reduction : Start with 2-methylaniline, introduce a nitro group at the 4-position via nitration (HNO₃/H₂SO₄), followed by reduction (e.g., H₂/Pd-C) to yield 4-amino-2-methylaniline.

Iodination : Use ICl or N-iodosuccinimide (NIS) in a polar solvent (e.g., acetic acid) to introduce iodine at the 2-position.

Alkylation : React the intermediate with isobutyl bromide under basic conditions (K₂CO₃ in DMF) to form the N-isobutyl group.

Optimization requires monitoring reaction progress via TLC or HPLC. Temperature control (0–5°C during iodination) and stoichiometric ratios (e.g., 1.2 equiv NIS) are critical to minimize byproducts like diiodinated species .

Q. Q2. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The aromatic region (δ 6.5–7.5 ppm) will show splitting patterns indicative of iodine's electron-withdrawing effects. The isobutyl group’s methyl protons appear as a doublet (δ ~0.9 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern (iodine’s signature 127/129 Da split).

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. Q3. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:

- Electrostatic Potential Maps : Identify electron-deficient regions (iodine’s σ-hole) for nucleophilic attack.

- Transition-State Analysis : Simulate Suzuki-Miyaura coupling with Pd catalysts to estimate activation barriers. Correlate with experimental yields to validate predictions.

Studies on analogous iodoanilines show that steric hindrance from the isobutyl group may slow transmetallation steps, requiring bulky ligands (e.g., SPhos) .

Q. Q4. How can contradictory spectral data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from solvent effects or tautomerism. For example:

- Solvent-Dependent Shifts : Compare NMR in CDCl₃ vs. DMSO-d₆; DMSO may stabilize intramolecular hydrogen bonds, altering chemical shifts.

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational changes (e.g., rotation of the isobutyl group).

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. For iodinated compounds, heavy-atom effects enhance diffraction quality .

Q. Q5. What strategies stabilize this compound against thermal or photolytic degradation?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidative deiodination.

- Additives : Include radical scavengers (e.g., BHT) in solutions to inhibit light-induced homolytic C–I bond cleavage.

- Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation rates under varying conditions (pH, temperature). Accelerated aging tests (40°C/75% RH) can model long-term stability .

Data Contradiction Analysis

Q. Q6. How should researchers interpret conflicting reports on the catalytic activity of this compound in Ullmann-type couplings?

Methodological Answer: Discrepancies may stem from:

- Catalyst Systems : Compare Cu(I) vs. Pd(0) catalysts; Pd systems often show higher efficiency but require rigorous exclusion of oxygen.

- Substrate Scope : Electron-rich aryl partners may favor oxidative addition, while steric bulk in the isobutyl group could hinder catalyst accessibility.

- Reaction Monitoring : Use GC-MS or in situ IR to detect intermediates (e.g., arylcopper species). Replicate conditions from literature with controlled O₂/moisture levels to isolate variables .

Q. Q7. What experimental designs mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to track reagent concentrations in real time.

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stirring rate). For iodination, a central composite design can model the effects of NIS equivalents and reaction time.

- Quality Control : Establish strict specifications for starting materials (e.g., ≤0.5% moisture in 2-methylaniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.